molecular formula C14H10ClN3S2 B14755585 N-(5-Chloro-1,3-benzothiazol-2-yl)-N'-phenylthiourea CAS No. 1819-60-9

N-(5-Chloro-1,3-benzothiazol-2-yl)-N'-phenylthiourea

Cat. No.: B14755585
CAS No.: 1819-60-9
M. Wt: 319.8 g/mol
InChI Key: ZQUXYQVBLGFYKP-UHFFFAOYSA-N
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Description

N-(5-Chloro-1,3-benzothiazol-2-yl)-N’-phenylthiourea is a chemical compound that belongs to the class of benzothiazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a benzothiazole ring, a phenyl group, and a thiourea moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-1,3-benzothiazol-2-yl)-N’-phenylthiourea typically involves the reaction of 5-chloro-2-aminobenzothiazole with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of N-(5-Chloro-1,3-benzothiazol-2-yl)-N’-phenylthiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-1,3-benzothiazol-2-yl)-N’-phenylthiourea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(5-Chloro-1,3-benzothiazol-2-yl)-N’-phenylthiourea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-Chloro-1,3-benzothiazol-2-yl)-N’-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

N-(5-Chloro-1,3-benzothiazol-2-yl)-N’-phenylthiourea can be compared with other benzothiazole derivatives, such as:

  • N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
  • N-(5-Chloro-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide

These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity. The unique combination of the benzothiazole ring, phenyl group, and thiourea moiety in N-(5-Chloro-1,3-benzothiazol-2-yl)-N’-phenylthiourea contributes to its distinct properties and applications.

Properties

CAS No.

1819-60-9

Molecular Formula

C14H10ClN3S2

Molecular Weight

319.8 g/mol

IUPAC Name

1-(5-chloro-1,3-benzothiazol-2-yl)-3-phenylthiourea

InChI

InChI=1S/C14H10ClN3S2/c15-9-6-7-12-11(8-9)17-14(20-12)18-13(19)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18,19)

InChI Key

ZQUXYQVBLGFYKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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